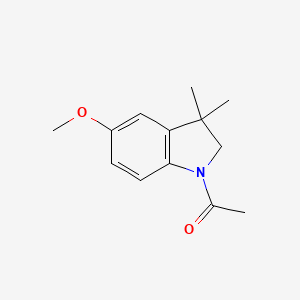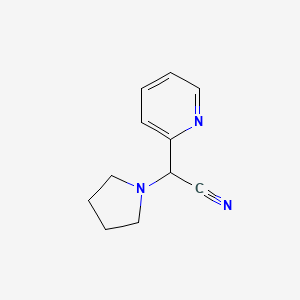
1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,3-dimethyl-2-butanone with aniline derivatives in the presence of a catalyst can lead to the formation of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halogens, alkyl, or sulfonyl groups.
Applications De Recherche Scientifique
1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the methyloxy group, which may affect its chemical reactivity and biological activity.
1-acetyl-5-methoxy-2,3-dihydro-1H-indole: Similar structure but without the dimethyl groups, leading to different physical and chemical properties.
Uniqueness
1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone is unique due to the presence of both the methyloxy and dimethyl groups, which can influence its reactivity, stability, and biological activity. These structural features may make it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C13H17NO2/c1-9(15)14-8-13(2,3)11-7-10(16-4)5-6-12(11)14/h5-7H,8H2,1-4H3 |
Clé InChI |
UJTAWOIWCRBJTH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(C2=C1C=CC(=C2)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(3,4-Dichlorobenzyl)morpholin-2-yl]methylamine](/img/structure/B8665569.png)
![3-{[4-(Trifluoromethyl)phenyl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B8665577.png)


![5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8665605.png)





![2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid](/img/structure/B8665672.png)
